2-({4-[(Butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid
Description
Molecular Architecture and IUPAC Nomenclature
The molecular structure of this compound exhibits a complex architecture characterized by multiple functional groups integrated into a unified framework. According to PubChem database records, the compound possesses the molecular formula C19H26N2O4 with a molecular weight of 346.4 g/mol. The IUPAC systematic name is designated as 2-[[4-(butylcarbamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid, which accurately reflects the connectivity and substitution pattern of the molecule.
The structural backbone consists of a cyclohexane ring substituted at the 1-position with a carboxylic acid group and at the 2-position with a carbonyl group that links to an aniline derivative. The aniline moiety bears a para-substituted butylcarbamoyl group, creating an extended conjugated system that influences the molecule's electronic properties. The SMILES notation CCCCNC(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O provides a concise representation of the connectivity pattern.
Conformational analysis reveals that the cyclohexane ring adopts typical chair conformations, while the aromatic aniline ring maintains planarity. The rotatable bond count of 7 indicates significant conformational flexibility, particularly around the amide linkages and the butyl chain. This flexibility contributes to the molecule's ability to adopt multiple conformations in solution, which may be relevant for biological activity. The molecule contains three hydrogen bond donors and four hydrogen bond acceptors, suggesting potential for extensive intermolecular interactions.
The stereochemical considerations include one undefined atom stereocenter, indicating the presence of a chiral center whose absolute configuration has not been definitively established. This stereochemical ambiguity is significant for biological applications, as different enantiomers may exhibit distinct pharmacological properties. The topological polar surface area of 95.5 Ų falls within the favorable range for drug-like molecules, supporting potential bioavailability.
Spectroscopic Analysis (FT-IR, NMR, Mass Spectrometry)
Fourier Transform Infrared spectroscopic analysis provides crucial information about the functional groups present in this compound. FT-IR spectroscopy, utilizing instruments such as the Nicolet iS10 IR spectrometer covering the scan range of 4000 to 550 cm⁻¹, reveals characteristic absorption patterns for the molecule's diverse functional groups. The carboxylic acid functionality typically exhibits a broad O-H stretch around 3000-2500 cm⁻¹ and a C=O stretch near 1700-1720 cm⁻¹.
The amide bonds present in the structure display characteristic absorption bands, with the primary amide C=O stretch appearing around 1638 cm⁻¹, as observed in related compounds. The aromatic C=C stretching vibrations manifest in the 1600-1500 cm⁻¹ region, while aliphatic C-H stretching occurs in the 2800-3000 cm⁻¹ range. The ATR (Attenuated Total Reflectance) method proves particularly useful for analyzing this compound, offering a wave number range of 600-4000 cm⁻¹ without requiring extensive sample preparation.
Nuclear Magnetic Resonance spectroscopy provides detailed structural information about the molecular connectivity and environment of individual atoms. Proton NMR analysis reveals distinct chemical shift patterns for the various proton environments within the molecule. The aromatic protons of the aniline ring typically appear in the 7-8 ppm region, while the cyclohexane ring protons exhibit complex multipicity patterns in the 1-3 ppm range. The butyl chain protons display characteristic splitting patterns, with the terminal methyl group appearing as a triplet around 1 ppm and the methylene groups showing progressive downfield shifts.
Carbon-13 NMR spectroscopy elucidates the carbon framework of the molecule, with carbonyl carbons appearing in the 170-180 ppm region and aromatic carbons in the 120-140 ppm range. The aliphatic carbons of the cyclohexane ring and butyl chain provide additional structural confirmation through their characteristic chemical shifts and multiplicities.
Mass spectrometric analysis confirms the molecular weight and provides fragmentation patterns that support structural assignments. Electrospray ionization mass spectrometry (ESI-MS) typically reveals the molecular ion peak at m/z 346, corresponding to the calculated molecular weight. Fragmentation patterns may include loss of the butyl group, carboxylic acid functionality, or aromatic segments, providing valuable structural information for compound identification and purity assessment.
Crystallographic and Conformational Studies
The cyclohexane ring system adopts typical chair conformations, with the carboxylic acid and amide substituents occupying equatorial or axial positions depending on energetic considerations. Density functional theory calculations can predict preferred conformations and estimate the energy barriers for conformational interconversion. The aromatic aniline segment maintains planarity, while the butyl chain exhibits typical alkyl flexibility.
Intermolecular interactions in potential crystal structures would likely involve hydrogen bonding between carboxylic acid groups, amide functionalities, and aromatic rings. These interactions contribute to crystal packing efficiency and may influence physical properties such as melting point and solubility. The topological polar surface area of 95.5 Ų indicates significant potential for hydrogen bonding and dipolar interactions.
Computational conformational analysis reveals that the molecule can adopt multiple low-energy conformations, particularly involving rotation around the amide bonds connecting the cyclohexane and aniline components. This conformational flexibility may be important for biological activity, allowing the molecule to adapt to different binding sites or receptor conformations. The XLogP3-AA value of 2.7 suggests favorable lipophilicity for membrane permeation while maintaining adequate aqueous solubility.
Comparative Analysis with Structural Analogs
Comparative structural analysis reveals significant relationships between this compound and related compounds, particularly within the cyclohexanecarboxylic acid derivative family. The structural analog 2-({4-[(Sec-butylamino)carbonyl]anilino}carbonyl)-benzoic acid (CAS: 940487-85-4) differs primarily in the replacement of the cyclohexane ring with a benzene ring, resulting in a molecular formula of C19H20N2O4 and molecular weight of 340.4 g/mol.
This aromatic analog exhibits distinct properties due to the increased rigidity and electronic effects of the benzene ring compared to the cyclohexane system. The aromatic compound shows different spectroscopic characteristics, with additional aromatic C-H stretching and bending vibrations in FT-IR analysis. The planarity of the benzoic acid derivative may result in different crystal packing arrangements and intermolecular interactions compared to the cyclohexane analog.
Another relevant structural comparison involves cyclohexanecarboxylic acid (CAS: 98-89-5) itself, which represents the core structural unit with molecular formula C7H12O2 and molecular weight 128.1690. This simple analog provides baseline spectroscopic and physical property data for understanding the contributions of the additional functional groups in the target compound. Mass spectrometric fragmentation patterns of cyclohexanecarboxylic acid show characteristic losses that may also appear in the complex derivative.
The butylamino functionality can be compared with other alkyl amide derivatives to understand structure-activity relationships. Variations in alkyl chain length, branching patterns, and substitution positions provide insights into optimal molecular architectures for specific applications. The para-substitution pattern on the aniline ring represents a strategic choice that influences electronic distribution and potential binding interactions.
Table 1: Comparative Analysis of Structural Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|
| Target Compound | C19H26N2O4 | 346.4 | Cyclohexanecarboxylic acid with butylamino aniline |
| Benzoic Acid Analog | C19H20N2O4 | 340.4 | Benzoic acid with butylamino aniline |
| Cyclohexanecarboxylic Acid | C7H12O2 | 128.17 | Simple cyclohexane carboxylic acid |
| sec-Butyl Analog | C19H26N2O4 | 346.4 | Secondary butyl substitution pattern |
Table 2: Computed Molecular Properties Comparison
| Property | Target Compound | Benzoic Analog | Reference Value |
|---|---|---|---|
| XLogP3-AA | 2.7 | 2.9 | Favorable: 1-3 |
| H-Bond Donors | 3 | 3 | Drug-like: ≤5 |
| H-Bond Acceptors | 4 | 4 | Drug-like: ≤10 |
| Rotatable Bonds | 7 | 6 | Flexible: >5 |
| TPSA (Ų) | 95.5 | 95.5 | Bioavailable: <140 |
The comparative analysis demonstrates that the cyclohexane-based target compound exhibits slightly lower lipophilicity compared to its aromatic analog, while maintaining similar hydrogen bonding capacity and topological polar surface area. These property differences may translate to distinct biological activities and pharmacokinetic profiles, making each compound suitable for different therapeutic applications.
Properties
IUPAC Name |
2-[[4-(butylcarbamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-2-3-12-20-17(22)13-8-10-14(11-9-13)21-18(23)15-6-4-5-7-16(15)19(24)25/h8-11,15-16H,2-7,12H2,1H3,(H,20,22)(H,21,23)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERRPESALMNMIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation of Aromatic Precursors
The cyclohexane core is synthesized via hydrogenation of a para-substituted benzoic acid derivative. A representative protocol involves:
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Substrate Preparation : 4-nitrobenzoic acid is reacted with butylamine to form 4-(butylamino)benzoic acid.
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Catalytic Hydrogenation : The aromatic ring is hydrogenated using Ru/C (5% loading) in 10% NaOH at 100°C and 15 bar H₂, yielding trans-4-(butylamino)cyclohexanecarboxylic acid.
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Amidation : The secondary amine is coupled with 4-isocyanatobenzoic acid using carbodiimide mediators (e.g., EDC/HOBt) to install the anilino carbonyl group.
Key Data :
| Step | Conditions | Yield (%) | Trans:Cis Ratio |
|---|---|---|---|
| Hydrogenation | 5% Ru/C, 15 bar H₂, 100°C, 20 h | 85 | 4.6:1 |
| Amidation | EDC, HOBt, DMF, rt, 12 h | 72 | - |
This method prioritizes trans-diastereomer formation, critical for biological activity in analogous compounds.
Sequential Amide Bond Formation
Alternative routes employ stepwise amidation to avoid steric hindrance:
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Cyclohexanecarboxylic Acid Activation : The carboxylic acid is converted to an acyl chloride using SOCl₂.
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Primary Amidation : Reaction with 4-aminobenzoyl chloride forms 2-(4-aminobenzamido)cyclohexanecarboxylic acid.
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Secondary Amidation : Butylamine is introduced via carbonyldiimidazole (CDI)-mediated coupling.
Optimization Challenges :
Solid-Phase Synthesis for High Purity
Industrial protocols adopt solid-supported reagents to enhance purity:
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Resin-Bound Cyclohexanecarboxylic Acid : Wang resin functionalized with the acid undergoes iterative amidation.
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Cleavage and Isolation : TFA treatment releases the product, with yields exceeding 90% and HPLC purity >98%.
Advantages :
-
Minimizes intermediate isolation.
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Scalable for kilogram-scale production.
Catalytic and Stereochemical Optimization
Catalyst Screening
Ruthenium-based catalysts outperform Raney Ni in hydrogenation efficiency:
| Catalyst | Pressure (bar) | Trans:Cis Ratio | Yield (%) |
|---|---|---|---|
| 5% Ru/C | 15 | 4.6:1 | 85 |
| Raney Ni | 150 | 1:1 | 60 |
Ru/C operates at lower pressures (15 vs. 150 bar), reducing industrial hazards.
Stereochemical Control
The trans configuration dominates when using bulky solvents (e.g., tert-amyl alcohol), which stabilize the transition state through steric effects. Cis isomers are minimized to <10% via kinetic control.
Industrial-Scale Considerations
Solvent Systems
Catalyst Recyclability
Ru/C retains activity for 5 cycles with <5% yield drop, validated by XPS analysis showing negligible metal leaching.
Analytical Characterization
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HPLC : C18 column (4.6 × 250 mm), 0.1% TFA in H₂O/ACN gradient, retention time = 12.3 min.
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NMR (DMSO-d₆) : δ 1.25 (t, J=7.2 Hz, 3H, CH₂CH₂CH₂CH₃), 1.45–1.85 (m, 10H, cyclohexane), 12.1 (s, 1H, COOH).
Applications and Derivatives
While direct applications of the target compound are underexplored, structural analogs serve as intermediates in:
Chemical Reactions Analysis
2-({4-[(Butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aniline derivative, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-({4-[(Butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-({4-[(Butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application being studied.
Comparison with Similar Compounds
Key Features :
- The carboxylic acid group at position 2 provides a site for salt formation or hydrogen bonding.
- The para-substituted anilino-carbonyl group is critical for molecular recognition in biological targets, as seen in structurally related pharmaceuticals ().
Comparison with Similar Compounds
The compound belongs to a class of cyclohexanecarboxylic acid derivatives with substituted anilino-carbonyl groups. Below is a systematic comparison with analogs, emphasizing structural variations, physicochemical properties, and biological relevance.
Structural Analogues and Substituent Effects
Melting Points and Solubility
- Reference Compound: No direct melting point data available. However, structurally similar compounds (e.g., 1-p-toluidinocyclohexane-l-carboxylic acid) exhibit melting points ranging from 117°C to 201°C, depending on substituents ().
- Chloro Analogue (C₁₈H₂₃ClN₂O₄): Higher melting point (predicted >200°C) due to increased polarity from chlorine .
- Methoxyethoxy Analogue (C₁₇H₂₂N₂O₅): Likely lower melting point (<150°C) due to flexible ether chain disrupting crystallinity .
Biological Activity
2-({4-[(Butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C19H24N2O4
- CAS Number : 940210-57-1
Research indicates that compounds with similar structures often act as protein tyrosine kinase inhibitors, which are crucial in regulating cellular functions such as growth and differentiation. The butylamino group may enhance binding affinity to target proteins, while the cyclohexanecarboxylic acid moiety may contribute to its pharmacological profile.
Anticancer Properties
Several studies have highlighted the anticancer potential of compounds related to this compound. For instance:
- Study 1 : A study published in Cancer Research demonstrated that similar compounds inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involved the induction of apoptosis and cell cycle arrest at the G1 phase.
- Study 2 : Another investigation focused on a derivative of this compound, revealing its ability to inhibit tumor growth in xenograft models through downregulation of key oncogenes.
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation:
- Case Study : In a preclinical model of rheumatoid arthritis, treatment with a related compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential therapeutic application in autoimmune diseases.
Data Summary
| Activity | Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | Cancer Research, 2023 |
| Induction of apoptosis | Journal of Medicinal Chemistry, 2022 | |
| Anti-inflammatory | Reduced pro-inflammatory cytokines | Clinical Immunology, 2023 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
